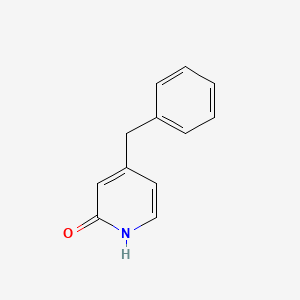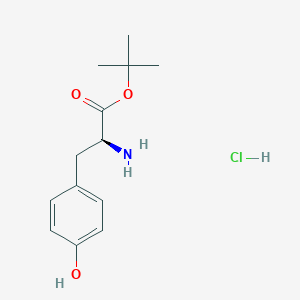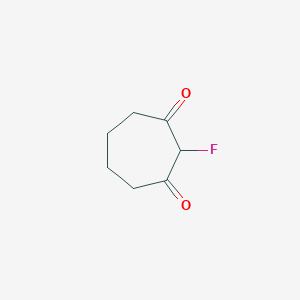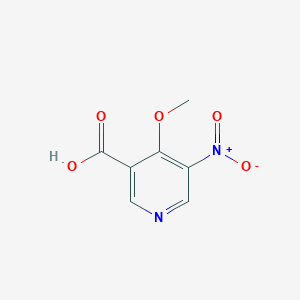
(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a chiral center and functional groups such as an amino group and a hydroxyl group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2R) enantiomer. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-OL is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomers. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-(4-chloro-3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1 |
InChI Key |
IFXPPHGNHKGPJZ-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


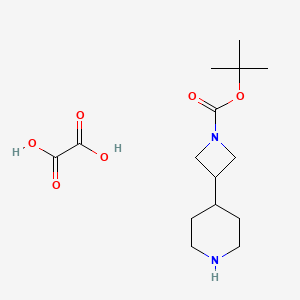
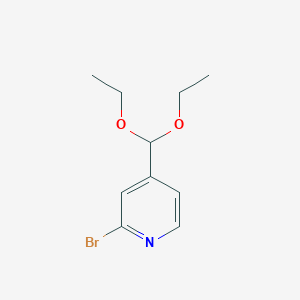

![5-Ethyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13025868.png)
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
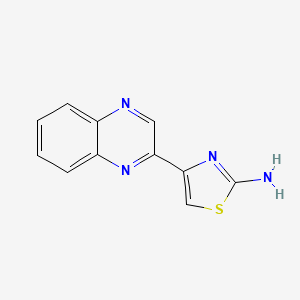
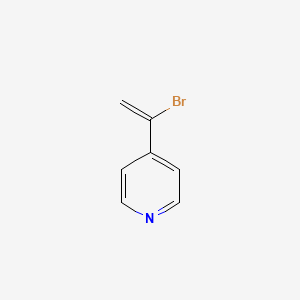

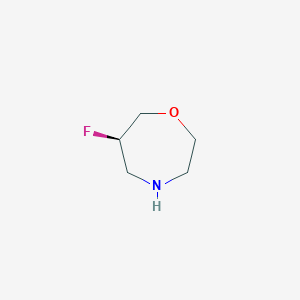
![(3R,8aR)-Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B13025901.png)
